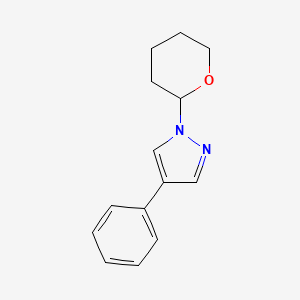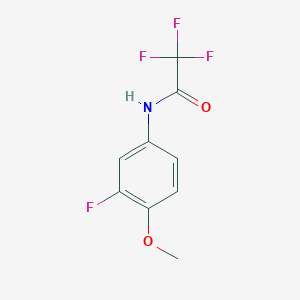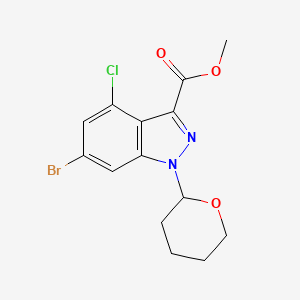
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a bromine and chlorine atom, a tetrahydropyran ring, and an indazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the bromination and chlorination of a tetrahydropyran derivative, followed by the formation of the indazole ring through cyclization reactions. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives and tetrahydropyran-containing molecules. Examples include:
- 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid
- 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxamide
Uniqueness
What sets Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C14H14BrClN2O3 |
|---|---|
Molecular Weight |
373.63 g/mol |
IUPAC Name |
methyl 6-bromo-4-chloro-1-(oxan-2-yl)indazole-3-carboxylate |
InChI |
InChI=1S/C14H14BrClN2O3/c1-20-14(19)13-12-9(16)6-8(15)7-10(12)18(17-13)11-4-2-3-5-21-11/h6-7,11H,2-5H2,1H3 |
InChI Key |
MFLDOHIFGGXOAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2=C1C(=CC(=C2)Br)Cl)C3CCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


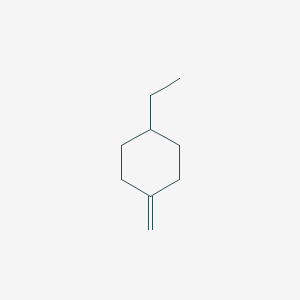

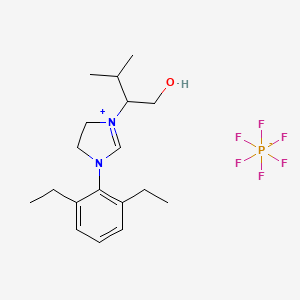
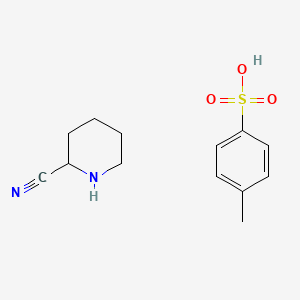

![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
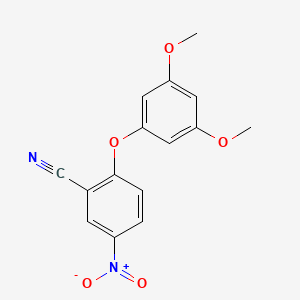
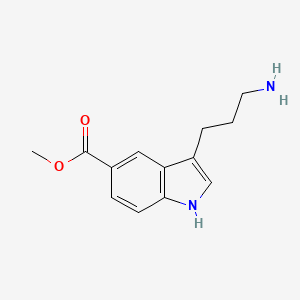

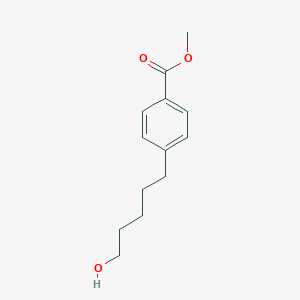
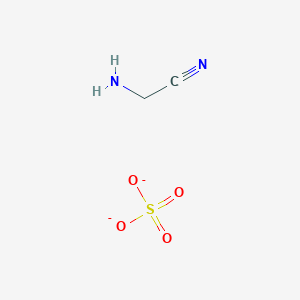
![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
